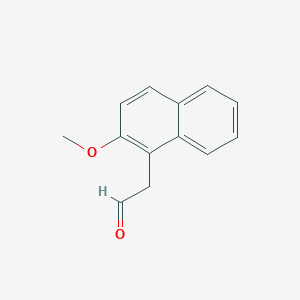

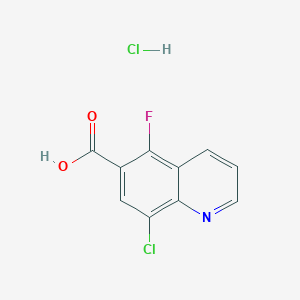

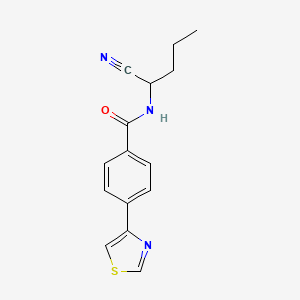

![molecular formula C16H19N5O2S B2534578 N-(3-(叔丁基)-1-(2-羟乙基)-1H-吡唑-5-基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 1226446-99-6](/img/structure/B2534578.png)

N-(3-(叔丁基)-1-(2-羟乙基)-1H-吡唑-5-基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It’s a common acceptor heterocycle in producing donor-acceptor materials for organic electronics .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole-based compounds often involves cross-coupling reactions . For example, the Stille reaction has been used to obtain high yields of π-spacer–acceptor–π-spacer type compounds .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole-based compounds can be modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for the systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole-based compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole-based compounds can be influenced by the choice of components in their design . For example, the addition of the 2,2′-bithiophene fragment as a π-spacer resulted in an unexpected increase of the extinction coefficient in the UV/vis spectra .科学研究应用

光合电子传递抑制

吡唑衍生物,包括与N-(3-(叔丁基)-1-(2-羟乙基)-1H-吡唑-5-基)苯并[c][1,2,5]噻二唑-5-甲酰胺相似的结构,已被探索为光合电子传递抑制剂。这些化合物在抑制分离菠菜叶绿体中铁氰化物的受光还原方面显示出潜力,表现出与市售除草剂相当的特性。这些化合物的抑制潜力主要与其静电特性有关 (Vicentini 等人,2005)。

杂环化合物的合成

该化合物已用于合成各种杂环化合物,例如 4H-吡唑并[1,5-c][1,3,5]噻二嗪-4-硫酮。这些合成过程有助于开发具有潜在生物活性的新化学实体 (Vicentini 等人,1994)。

碳酸酐酶抑制

与 N-(3-(叔丁基)-1-(2-羟乙基)-1H-吡唑-5-基)苯并[c][1,2,5]噻二唑-5-甲酰胺相似的衍生物的金属络合物已被发现是人碳酸酐酶同工酶的有效抑制剂。这些特性表明在碳酸酐酶抑制有益的情况下具有潜在的治疗应用 (Büyükkıdan 等人,2013)。

抗菌剂

该化合物的衍生物已显示出作为抗菌剂的希望。例如,一些类似物已显示出对金黄色葡萄球菌和枯草芽孢杆菌等细菌的显着活性,表明它们在解决细菌感染方面的潜力 (Palkar 等人,2017)。

杀虫活性

与本化合物在结构上相关的吡唑酰胺衍生物已显示出有希望的杀虫活性。这些化合物已在低浓度下对诸如棉铃虫之类的害虫有效,表明它们在农业害虫防治中的潜在用途 (Deng 等人,2016)。

作用机制

未来方向

The future directions in the research of benzo[c][1,2,5]thiadiazole-based compounds could involve the exploration of their potential as visible-light organophotocatalysts . A thorough selection of components in the designing of appropriate compounds with benzo[c][1,2,5]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

属性

IUPAC Name |

N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S/c1-16(2,3)13-9-14(21(18-13)6-7-22)17-15(23)10-4-5-11-12(8-10)20-24-19-11/h4-5,8-9,22H,6-7H2,1-3H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSVGKVSZSRBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC3=NSN=C3C=C2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

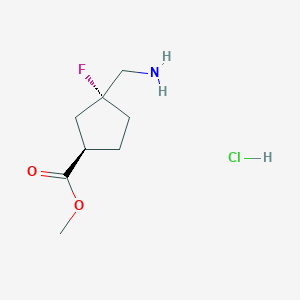

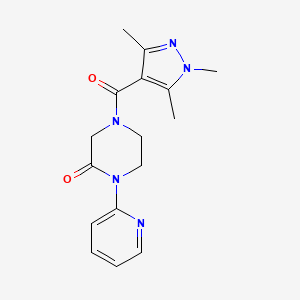

![2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534501.png)

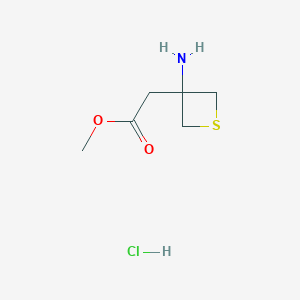

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2534507.png)

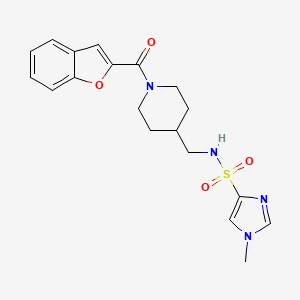

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)

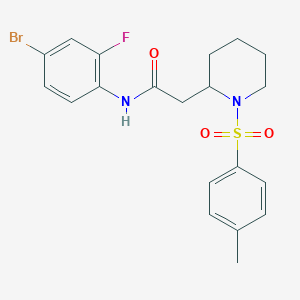

![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)

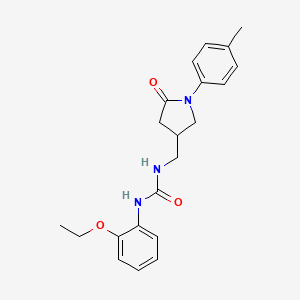

![(Z)-8-(3,4-dimethoxybenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2534515.png)